

# 2-Amino-6-nitrobenzoic acid CAS number 50573-74-5

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## Compound of Interest

Compound Name: 2-Amino-6-nitrobenzoic acid

Cat. No.: B032574

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An In-Depth Technical Guide to **2-Amino-6-nitrobenzoic acid** (CAS: 50573-74-5) for Advanced Research and Development

## Introduction

**2-Amino-6-nitrobenzoic acid**, also known as 6-Nitroanthranilic Acid, is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.<sup>[1][2]</sup> Its unique molecular architecture, featuring a carboxylic acid, an aromatic amine, and a nitro group, makes it a highly valuable building block for creating more complex molecules.<sup>[1]</sup> This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its physicochemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The insights provided herein are designed to facilitate its effective use in both academic research and industrial applications, from the synthesis of novel pharmaceuticals to the development of advanced materials.<sup>[1][3]</sup>

## Physicochemical Properties and Structural Information

Understanding the fundamental properties of **2-Amino-6-nitrobenzoic acid** is crucial for its application in experimental design, from selecting appropriate solvents to predicting its behavior in chemical reactions.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	50573-74-5	[4][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[2][4]
Molecular Weight	182.13 g/mol	[2][4][5]
Appearance	Pale yellow to yellow-red crystalline powder	[6]
Purity	Commercially available in purities of ≥97%	[4][6]
Synonyms	6-Nitroanthranilic Acid, Benzoic acid, 2-amino-6-nitro-	[2][4]
InChI Key	GGKYLHNARFFORH-UHFFFAOYSA-N	[2][6]

| SMILES | O=C(O)C1=C(=O)C=CC=C1N |[4] |

Caption: Chemical structure of **2-Amino-6-nitrobenzoic acid**.

Table 2: Computational Chemistry Data

Parameter	Value	Significance	Source(s)
Topological Polar Surface Area (TPSA)	106.46 Å <sup>2</sup>	Predicts drug transport properties like membrane permeability.	[4]
LogP	0.8752	Indicates moderate lipophilicity, relevant for solubility and ADME properties.	[4]
Hydrogen Bond Acceptors	4	Relates to the molecule's ability to form hydrogen bonds, affecting solubility and binding.	[4]
Hydrogen Bond Donors	2	Relates to the molecule's ability to form hydrogen bonds.	[4]

| Rotatable Bonds | 2 | Pertains to molecular flexibility, a factor in receptor binding. |[4] |

## Synthesis Methodologies

The synthesis of **2-Amino-6-nitrobenzoic acid** requires careful control of regioselectivity. Several routes have been established, with the choice of method often depending on the availability of starting materials, scalability, and desired purity.

### Method A: Selective Reduction of 2,6-Dinitrobenzoic Acid

This is a common and efficient method that relies on the selective reduction of one nitro group in the presence of another. The choice of reducing agent is critical to avoid over-reduction to the diamino product.

- Causality: Reagents like alkali metal sulfides or hydrosulfides are mild enough to selectively reduce one nitro group, which is sterically less hindered and electronically activated by the adjacent carboxylic acid group.[3] The reaction is typically performed in a mixed solvent system, such as alcohol and water, to ensure solubility of both the organic substrate and the inorganic reducing agent.[3]

Caption: Reaction scheme for selective reduction synthesis.

- Exemplary Protocol:
  - Dissolve 2,6-dinitrobenzoic acid in a suitable alcohol (e.g., ethanol).
  - Prepare an aqueous solution of a reducing agent, such as sodium hydrosulfide (NaSH).[3]
  - Slowly add the hydrosulfide solution to the solution of the starting material at a controlled temperature.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Upon completion, carefully acidify the reaction mixture to precipitate the product.
  - Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
  - Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

## Method B: Nucleophilic Aromatic Substitution

This approach involves displacing a suitable leaving group, typically a halogen, from the aromatic ring with an amine source.

- Causality: The reaction of 2-chloro-6-nitrobenzoic acid with concentrated ammonia is a classic example of nucleophilic aromatic substitution.[3] The presence of the electron-withdrawing nitro and carboxylic acid groups activates the ring towards nucleophilic attack. The reaction often requires a copper catalyst, elevated temperatures, and a pressure vessel to proceed at a reasonable rate.[3][7]

## Core Applications in R&D

**2-Amino-6-nitrobenzoic acid** is rarely the final product but rather a crucial stepping stone in multi-step syntheses across various scientific domains.[\[1\]](#)

Caption: Role as a central intermediate in various R&D fields.

- **Pharmaceutical Development:** This compound is a key precursor in the synthesis of various pharmaceuticals. Its functional groups allow for diverse chemical modifications, making it integral to the development of anti-inflammatory and analgesic drugs.[\[1\]](#)
- **Dyes and Pigments:** It is used in the production of azo dyes, which are significant in the textile industry for creating vibrant and durable colors.[\[1\]](#)
- **Analytical Chemistry:** It can serve as a reagent in analytical methods. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis and quality control applications.[\[1\]](#)
- **Material Science:** The compound is utilized in formulating specialized polymers and coatings, where it can enhance properties such as thermal stability and chemical resistance.[\[1\]](#)
- **Biochemical Research:** It is employed in studies related to enzyme activities and metabolic pathways, aiding in the fundamental understanding of biological processes.[\[1\]](#)

## Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized or procured **2-Amino-6-nitrobenzoic acid**. A typical workflow involves chromatographic separation followed by spectroscopic analysis.

Caption: A standard workflow for analytical characterization.

## Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.

- **Self-Validating Protocol:**

- System: A reverse-phase (RP) HPLC system with a C18 column.[8]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier.[8] For standard UV detection, 0.1% phosphoric acid is effective. For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[8]
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at approximately 1 mg/mL. Dilute as needed to ensure the detector response is within the linear range.
- Injection: Inject 5-10  $\mu$ L of the sample solution.
- Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the compound exhibits strong absorbance.
- Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

## Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO- $d_6$ , which can solubilize the compound and has exchangeable protons that do not interfere with the analyte's signals.[9]
  - Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The  $^1\text{H}$  spectrum is expected to show distinct signals for the aromatic protons and exchangeable signals for the amine ( $\text{NH}_2$ ) and carboxylic acid ( $\text{COOH}$ ) protons. The  $^{13}\text{C}$  spectrum will confirm the number of unique carbon environments.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Sample Preparation: The spectrum of the solid powder can be obtained directly using an Attenuated Total Reflectance (ATR) accessory.[9] This requires minimal sample preparation and ensures good contact.
  - Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400 - 3200	N-H stretch (Amine)
3300 - 2500	O-H stretch (Carboxylic Acid)
1720 - 1680	C=O stretch (Carboxylic Acid)
1620 - 1580	N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475	N-O asymmetric stretch (Nitro group)

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

- Mass Spectrometry (MS):
  - Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
  - Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]<sup>+</sup> or protonated/deprotonated species ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>), confirming the molecular weight of 182.13 g/mol .[\[4\]](#)

## Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **2-Amino-6-nitrobenzoic acid**.

Table 4: GHS Hazard and Precautionary Information

Category	Code	Statement	Source(s)
Hazard	H315	<b>Causes skin irritation.</b>	<a href="#">[6]</a> <a href="#">[10]</a>
Hazard	H319	Causes serious eye irritation.	<a href="#">[6]</a> <a href="#">[10]</a>
Hazard	H335	May cause respiratory irritation.	<a href="#">[6]</a> <a href="#">[10]</a>
Precautionary	P261	Avoid breathing dust.	<a href="#">[10]</a> <a href="#">[11]</a>
Precautionary	P280	Wear protective gloves/eye protection/face protection.	<a href="#">[10]</a> <a href="#">[11]</a>
Precautionary	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	<a href="#">[10]</a>

| Precautionary| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[11\]](#) |

- Handling:
  - Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[\[11\]](#)[\[12\]](#)
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[12\]](#)
  - Avoid direct contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#)[\[13\]](#)



- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[12]
  - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12]
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]
- Disposal:
  - Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[12][13]

## Conclusion

**2-Amino-6-nitrobenzoic acid** is a chemical intermediate of significant value, underpinned by its versatile reactivity and broad applicability. Its successful use in research and development hinges on a thorough understanding of its properties, synthetic routes, and analytical profile. By employing the methodologies and safety protocols outlined in this guide, scientists and researchers can confidently and effectively leverage this compound to advance their projects in pharmaceuticals, material science, and beyond.

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